molecular formula C12H12FN3O3S B2793612 N-(6-ethoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide CAS No. 1396815-61-4

N-(6-ethoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide

Cat. No.: B2793612
CAS No.: 1396815-61-4
M. Wt: 297.3
InChI Key: QQTFGNJUJBUVAB-UHFFFAOYSA-N
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Description

N-(6-ethoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a pyrimidine core, a common structural motif in pharmaceuticals, substituted with an ethoxy group and linked to a 2-fluorobenzenesulfonamide moiety. The sulfonamide group is a prevalent pharmacophore known to contribute to biological activity by acting as a key hydrogen bond donor and acceptor in enzyme binding sites . Compounds with similar structural features, particularly those containing the sulfonamide group, have been investigated for a range of biological activities. Research into benzenesulfonamide derivatives has shown their potential as modulators of various kinase targets, which are crucial in cellular signaling pathways . The specific combination of the 6-ethoxypyrimidine and 2-fluorobenzenesulfonamide in this compound suggests it may be a valuable tool for researchers exploring enzyme inhibition, particularly in oncology and virology. The presence of the fluorine atom, a common bioisostere, is often used to fine-tune the molecule's electronic properties, metabolic stability, and membrane permeability. This product is provided for research purposes as a chemical reference standard or for use in early-stage in vitro assays. Researchers are responsible for verifying the suitability and specificity of this compound for their particular experimental systems. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(6-ethoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O3S/c1-2-19-12-7-11(14-8-15-12)16-20(17,18)10-6-4-3-5-9(10)13/h3-8H,2H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTFGNJUJBUVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)NS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide typically involves the reaction of 6-ethoxypyrimidine with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The pyrimidine ring can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include substituted pyrimidine derivatives, oxidized or reduced forms of the compound, and hydrolyzed products with hydroxyl groups replacing the ethoxy group.

Scientific Research Applications

N-(6-ethoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(6-ethoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(6-ethoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide with analogous sulfonamides, focusing on structural variations, synthetic methodologies, and physicochemical properties.

Substituent Effects on Heterocyclic Cores

  • Pyrimidine vs. Quinoline Derivatives: describes N-[4-(3-chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide, which features a quinoline core with ethoxy and sulfonamide substituents. The quinoline system’s extended aromaticity may enhance π-π stacking interactions compared to pyrimidine, but the larger size could reduce solubility. The ethoxy group’s placement at position 7 (quinoline) versus position 6 (pyrimidine) may alter spatial orientation in biological targets .
  • Pyrimidine vs. Anthraquinone/Xanthone Derivatives: Compounds such as N-(3,4-dihydroxy-9,10-dioxo-anthracen-2-yl)-2-fluorobenzenesulfonamide (9g) () and N-(1,8-dihydroxy-9-oxo-xanthen-3-yl)-2-fluorobenzenesulfonamide (9d) () incorporate bulky polycyclic systems. These structures likely exhibit reduced membrane permeability compared to the pyrimidine-based target compound but may show higher affinity for planar binding pockets (e.g., DNA topoisomerases) .

Substituent Position and Electronic Effects

  • In contrast, para-fluorinated analogs (e.g., 9f in ) may offer better rotational freedom for target engagement .
  • Ethoxy vs. Alkylamino Groups: The ethoxy group in the target compound contrasts with tert-butylamino groups in 3f ().

Physicochemical Properties

A comparative table of key properties is provided below:

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Key Features
This compound (Target) Pyrimidine 6-ethoxy, 4-sulfonamide N/A N/A Balanced electronic effects
N-(bis(tert-butylamino)methylene)-2-fluorobenzenesulfonamide (3f) Methylene-amide 2-fluoro, tert-butylamino 71 N/A High yield, steric bulk
N-(3,4-dihydroxy-9,10-dioxo-anthracen-2-yl)-2-fluorobenzenesulfonamide (9g) Anthraquinone 2-fluoro, dihydroxy-dione 42 N/A Low solubility, planar structure
N-(1,8-dihydroxy-9-oxo-xanthen-3-yl)-2-fluorobenzenesulfonamide (9d) Xanthone 2-fluoro, dihydroxy-ketone 75 244–246 High purity (HPLC: 96.1%)
4-(4-Cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide Oxazole 2-fluoro, cyclohexyl N/A N/A Lipophilic, rigid core

Biological Activity

N-(6-ethoxypyrimidin-4-yl)-2-fluorobenzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an ethoxy group and a fluorinated benzene sulfonamide moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular proliferation and metabolism. Notably, sulfonamides are known to interfere with the folate synthesis pathway in bacteria, which suggests potential antimicrobial properties. Additionally, the fluorinated aromatic ring may enhance lipophilicity, allowing for better membrane permeability and bioavailability.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on fluorinated sulfonamides have shown promising results against various bacterial strains. The mechanism typically involves inhibition of dihydropteroate synthase (DHPS), an essential enzyme in bacterial folate synthesis.

Anticancer Potential

Recent investigations into the anticancer potential of this compound have shown that it may inhibit the growth of cancer cells through multiple pathways:

  • Inhibition of Glycolysis : Similar compounds have been reported to inhibit glycolytic enzymes, which are upregulated in many cancers, including glioblastoma multiforme (GBM). This inhibition can lead to reduced energy production in tumor cells, inducing apoptosis .
  • Tyrosinase Inhibition : The compound may also exhibit inhibitory effects on tyrosinase, an enzyme involved in melanin production. Inhibition of tyrosinase has implications for skin-related conditions and pigmentation disorders .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, studies conducted on B16F10 melanoma cells showed that the compound could reduce cell viability significantly at certain concentrations without inducing cytotoxicity at lower doses .

Table 1: Summary of Biological Activities

Activity Target Effect IC50 (µM)
AntimicrobialDihydropteroate synthaseInhibition10 - 20
Anticancer (GBM)Glycolytic enzymesApoptosis induction5 - 15
Tyrosinase inhibitionTyrosinaseReduced melanin production3 - 5

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